molecular formula C11H12Cl2N2 B14033505 3-(4-AMinophenyl)pyridine 2HCl

3-(4-AMinophenyl)pyridine 2HCl

Cat. No.: B14033505
M. Wt: 243.13 g/mol
InChI Key: ZTFSDOGBTPTZEX-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)pyridine 2HCl is a chemical compound that consists of a pyridine ring substituted with an aminophenyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)pyridine 2HCl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boronic acids and palladium catalysts under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)pyridine 2HCl undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

3-(4-Aminophenyl)pyridine 2HCl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)pyridine 2HCl involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Aminophenyl)pyridine 2HCl is unique due to its specific combination of the aminophenyl group and the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.

Properties

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

4-pyridin-3-ylaniline;dihydrochloride

InChI

InChI=1S/C11H10N2.2ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;;/h1-8H,12H2;2*1H

InChI Key

ZTFSDOGBTPTZEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)N.Cl.Cl

Origin of Product

United States

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